1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine -

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine

Catalog Number: EVT-3925915
CAS Number:
Molecular Formula: C28H38N4O
Molecular Weight: 446.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is a potential genotoxic impurity that can be found in Osimertinib mesylate, an antineoplastic agent. A novel Ultra Performance Liquid Chromatographic (UPLC) method with Quadrupole Dalton (QDa) detection technique has been developed for its trace level quantification in Osimertinib mesylate. []

Relevance: Although not directly analogous, this compound shares structural similarities with the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine by incorporating a methoxyphenyl group and a dimethylaminoethyl moiety. These shared features suggest potential commonalities in their synthesis or pharmacological behavior. []

2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)thiazole

Compound Description: This compound has a complex structure featuring phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl rings. It exhibits short intramolecular C-H···N contact and weak intermolecular C-H···π interactions. []

Relevance: The presence of a substituted pyrazole ring in this compound links it structurally to the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine. Both compounds belong to a broader category of pyrazole-containing molecules, which often exhibit diverse biological activities. []

Ethyl 2-anilino-4-methyl-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-carbonyl]thiophene-3-carboxylate

Compound Description: This compound has a conformation influenced by an intramolecular N-H···O hydrogen bond, resulting in an S(6) ring motif. It exhibits aromatic π-π stacking interactions between thiophene rings. []

Relevance: This compound shares a structural relationship with the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine through the presence of a methylphenyl group. This shared feature points to their potential common origin or similar synthetic approaches. []

Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound features a dihydropyrimidinone ring in a flattened boat conformation and exhibits an intramolecular C-H···O contact, generating an S(8) ring motif. Molecules are linked into dimers by N-H···O hydrogen bonds, further connected into chains by N-H···N hydrogen bonds. []

Relevance: This compound is structurally related to the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine through the shared presence of a substituted pyrazole ring. This common structural element connects them within the class of pyrazole derivatives, which often display diverse pharmacological properties. []

3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one and 3-Methyl-4-[(Z)-2-(4-methylphenyl)hydrazin-1-ylidene]-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5(4H)-one

Compound Description: These two substituted pyrazole derivatives exist in the hydrazinylidene (-HN-N=) tautomeric form. They feature a basically planar structure stabilized by two intramolecular hydrogen bonds with the keto O atom as the acceptor. []

Relevance: The structural similarity with the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine lies in the shared presence of a substituted pyrazole ring. Despite different substituents, the presence of this core structure connects them within the broader family of pyrazole-containing compounds, suggesting potential commonalities in their synthesis or reactivity. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

Compound Description: This compound is a novel 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist. It displays high-affinity binding to membranes (Ki = 4.9 nM) and functional inverse agonism of inositol phosphate accumulation (IC50 = 5.2 nM) in human embryonic kidney cells stably expressing the human 5-HT2A receptor. It exhibits potent activity on platelets and vascular smooth muscle. [, ]

Relevance: This compound is structurally related to the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine through the shared presence of a methoxyphenyl group and a substituted pyrazole ring. These common features suggest a potential link in their design and synthesis or indicate shared pharmacological targets. [, ]

6-Chloro-3-[5-(3-methoxy-8-methyl-4-quinolyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline

Compound Description: This compound features a dihydropyrazole ring in an envelope conformation. It contains two quinoline ring systems oriented at a dihedral angle of 71.43(4)°. []

Relevance: This compound shares structural similarities with the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine through the presence of a substituted pyrazole ring and a phenyl group. These structural features suggest that they might belong to a common class of compounds or might be synthesized using similar methodologies. []

7-Chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline (9c), 2-(3-Bromo-4-{[1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl]methoxy}phenyl)-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (10e), 2-{4-[(1-{2-[(7-Chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (14e), and 2-{3-Bromo-4-[(1-{2-[(7-chloroquinolin-4-yl)amino]ethyl}-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-N-propyl-1H-benzo[d]imidazol-5-carboximidamide trihydrochloride (15e)

Compound Description: These are newly synthesized quinoline–benzimidazole hybrids containing two types of triazole-methyl-phenoxy linkers. These compounds exhibited antiproliferative activity against various tumor cell lines. Compounds 9c, 10e, 14e, and 15e were particularly effective in arresting the cell cycle of lymphoma (HuT78) cells. []

Relevance: These compounds are structurally related to the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine due to the presence of similar heterocyclic moieties. These shared structural features suggest potential overlap in their biological activity and pharmacological profiles. []

5-(5-Chloro-2-methylphenyl)-4-methyl-2-phenyl-2,5,6,7-tetrahydro-3H-pyrazolo[4,3-c]pyridin-3-one

Compound Description: This compound is a novel tetrahydropyridine derivative synthesized from ethyl 1-substituted aryl-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates. The structure was confirmed by IR, 1H NMR, 13C NMR spectroscopy, and X-ray analysis. []

Relevance: While not directly analogous to the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine, this compound incorporates a similar substituted phenyl group and a pyrazole ring fused to a piperidine ring. This structural similarity suggests a potential commonality in their chemical behavior and potential pharmacological activities. []

N,N,N′-Trimethyl-N′-[2-[[(1R)-1-phenyl-2-(1-piperidinyl)ethyl]amino]ethyl]-1,2-ethanediamine

Compound Description: This is a chiral tetradentate ligand that has proven effective as an auxiliary in enantioselective alkylation, Michael additions, and aldolization reactions. []

Relevance: The inclusion of a substituted phenyl group and a piperidine ring within this ligand's structure points to its structural similarity with the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine. This structural relationship highlights their shared potential as building blocks in organic synthesis, particularly in reactions involving chiral centers. []

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150)

Compound Description: This compound is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It demonstrates significant effects in several rodent models for schizophrenia. [, ]

Relevance: This compound shares structural similarities with the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine through the presence of a substituted pyrazole ring directly connected to a phenyl group and a piperidine ring. These shared structural features suggest that they might belong to a similar chemical class and exhibit overlapping pharmacological activities. [, ]

4-({4-[1-(Methoxyimino)ethyl]anilino}(phenyl)methylene)-3-methyl-2-phenyl-1H-pyrazol-5(4H)-one

Compound Description: This compound exhibits a dihedral angle of 40.02(3)° between the central pyrazole ring and one of the benzene rings. It features a strong intramolecular N-H···O hydrogen bond forming an S(6) motif and intermolecular C-H···N and C-H···O hydrogen bonds. []

Relevance: This compound shares structural similarities with the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine through the presence of a substituted pyrazole ring linked to a phenyl group. The shared structural features suggest they could be part of a broader class of compounds with similar synthetic pathways or potentially shared pharmacological targets. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound, identified as a structurally diverse back-up compound to TP0439150, is also a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It has a higher central nervous system multiparameter optimization (CNS MPO) score, suggesting improved drug-likeness compared to TP0439150. []

Relevance: Although not directly analogous, this compound displays structural similarities with the target compound 1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine due to the presence of a substituted phenyl ring and a piperidine ring. This structural resemblance implies potential shared characteristics in their biological activity or pharmacological profiles. []

Properties

Product Name

1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine

IUPAC Name

N-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-N-methyl-1-[1-[2-(2-methylphenyl)ethyl]piperidin-3-yl]methanamine

Molecular Formula

C28H38N4O

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C28H38N4O/c1-23-8-4-5-10-26(23)13-17-31-15-6-9-25(21-31)20-30(2)19-24-11-12-28(33-3)27(18-24)22-32-16-7-14-29-32/h4-5,7-8,10-12,14,16,18,25H,6,9,13,15,17,19-22H2,1-3H3

InChI Key

HMQFWKXMZNNIAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CCN2CCCC(C2)CN(C)CC3=CC(=C(C=C3)OC)CN4C=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.